Ethyl 4-propionylbenzoate

Übersicht

Beschreibung

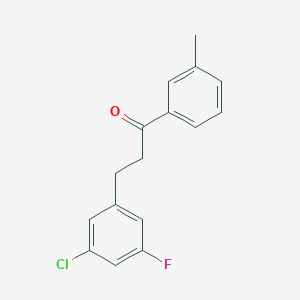

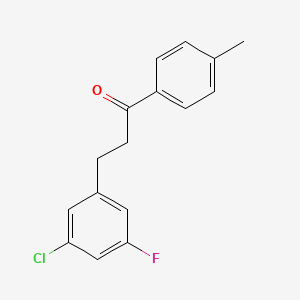

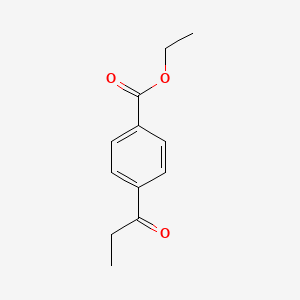

Ethyl 4-propionylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .

Synthesis Analysis

The synthesis of Ethyl 4-propionylbenzoate involves several steps . The process starts with the alkylation of 4-bromopropiophenone with CuCN in dry DMF, followed by the addition of FeCl3 and 12N HCl. This mixture is then refluxed, and the resulting 4-propionylbenzonitrile is hydrolyzed in the presence of EtOH and KOH to yield 4-propionyl-benzoic acid. The acid is then esterified using 97% sulfuric acid to finally obtain Ethyl 4-propionylbenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-propionylbenzoate is 1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

Ethyl 4-propionylbenzoate is a white solid . It has high lipid solubility, with log P values ranging from 1.57 to 3.73 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Ethyl 4-propionylbenzoate is structurally related to various benzoate and phenylacetate derivatives, which have been studied for their potential pharmaceutical applications. For instance, derivatives of benzoate have been isolated from marine-derived fungus Engyodontium album. These compounds, including ethyl 3,5-dimethoxy-2-propionylbenzoate, have shown inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, indicating potential antimicrobial properties (Weiyi Wang et al., 2017).

Environmental Studies

Ethyl 4-propionylbenzoate, through its association with parabens, has also been the subject of environmental research. Studies have investigated the occurrence and environmental behavior of UV filters like ethyl-4-aminobenzoate in natural waters. These studies are crucial for understanding the environmental fate and potential ecological impacts of these chemicals (A. J. Li et al., 2017).

Analytical Chemistry

In the field of analytical chemistry, methods like liquid-phase microextraction (DF-µLPME) have been developed for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples. Such techniques are critical for monitoring environmental exposure and ensuring regulatory compliance (María Ramos-Payán et al., 2017).

Food Safety

Research has also focused on the development of methods like HPLC-MS/MS for analyzing parabens in food, considering their widespread use as preservatives. This is important for ensuring food safety and understanding human exposure to these compounds (Shurui Cao et al., 2013).

Cosmetic and Pharmaceutical Product Safety

Studies on parabens, including ethylparaben, in cosmetics and pharmaceuticals have been conducted to understand their distribution, excretion, and potential endocrine-disrupting effects in humans. This research is crucial for evaluating the safety of products containing these compounds (Lijia Yu et al., 2021).

Safety and Hazards

Ethyl 4-propionylbenzoate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers

The paper “Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics” discusses the design and synthesis of benzoate compounds, including Ethyl 4-propionylbenzoate, for use as local anesthetics . Another paper, “Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process”, discusses the use of the UV/PDS oxidation process to remove Ethyl 4-aminobenzoate, a related compound .

Eigenschaften

IUPAC Name |

ethyl 4-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVUOSKSFFWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645684 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-propionylbenzoate | |

CAS RN |

860344-87-2 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

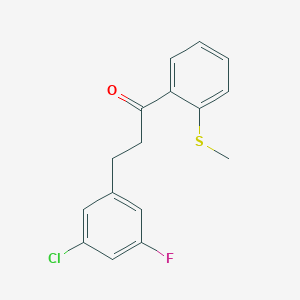

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)